Acetyl-L-methionine sulfoxide
CAS No.: 108646-71-5
Cat. No.: VC21537352
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108646-71-5 |
---|---|
Molecular Formula | C7H13NO4S |
Molecular Weight | 207.25 g/mol |
IUPAC Name | (2S)-2-acetamido-4-methylsulfinylbutanoic acid |
Standard InChI | InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 |
Standard InChI Key | NPIMMZJBURSMON-YLTHGKPTSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCS(=O)C)C(=O)O |
SMILES | CC(=O)NC(CCS(=O)C)C(=O)O |
Canonical SMILES | CC(=O)NC(CCS(=O)C)C(=O)O |
Chemical Properties and Structure
Acetyl-L-methionine sulfoxide possesses distinct chemical characteristics that differentiate it from related compounds and contribute to its specific applications in research and industry. Understanding these properties is essential for its proper application in various contexts.
Molecular Structure and Identification
The compound features a specific molecular structure with identifiable chemical properties that facilitate its characterization and application.
Property | Value |
---|---|
CAS Number | 108646-71-5 |
Molecular Formula | C7H13NO4S |
Molecular Weight | 207.25 g/mol |
Chemical Structure | Acetylated methionine with an oxidized sulfur atom |
Physical Appearance | White to off-white solid |
The molecular structure of Acetyl-L-methionine sulfoxide consists of an acetylated methionine backbone with an oxidized sulfur atom forming the sulfoxide group. This specific configuration confers unique chemical properties that distinguish it from non-oxidized acetyl methionine (C7H13NO3S), which has a lower molecular weight of 191.25 g/mol due to the absence of the additional oxygen atom in the sulfoxide group .
Stereochemistry Considerations
An important aspect of methionine sulfoxide compounds relates to stereochemistry. Methionine can be oxidized by reactive oxygen species to produce two distinct diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. This stereochemical differentiation has significant implications for biological activity and enzyme interactions. Similar stereochemical considerations apply to Acetyl-L-methionine sulfoxide, affecting its biological processing and research applications .
The specific stereochemistry of Acetyl-L-methionine sulfoxide influences its interactions with methionine sulfoxide reductase enzymes, which demonstrate stereochemical specificity in their reducing activities. This stereochemical aspect makes the compound valuable for investigating stereospecific enzymatic reduction processes that are critical in cellular antioxidant defense mechanisms .
Biological Significance
The biological significance of Acetyl-L-methionine sulfoxide extends across multiple cellular processes and physiological systems, particularly in relation to oxidative stress responses and protein modification mechanisms.
Role in Oxidative Stress Research
Acetyl-L-methionine sulfoxide serves as an invaluable research tool for investigating oxidative stress mechanisms. The sulfoxide group effectively mimics the oxidative damage that occurs to sulfur-containing amino acids in proteins under conditions of oxidative stress. This property enables researchers to study how cells detect and respond to protein oxidation, making the compound essential for understanding cellular antioxidant defense systems.
The compound's structure allows it to function as a model for studying methionine sulfoxide reductase enzymes, which play crucial roles in repairing oxidatively damaged proteins. These enzymes, including MsrA and MsrB, demonstrate specificity toward different stereoisomers of methionine sulfoxide. MsrA specifically reduces the S-stereoisomer forms of compounds including N-acetyl-methionine-S-sulfoxide, while being unable to reduce R-stereoisomers .
Metabolic Implications
The oxidation of methionine to methionine sulfoxide has significant implications for cellular metabolism, particularly in relation to the transsulfuration pathway and methylation processes. Under conditions of oxidative stress, the balance between S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) can be disrupted, affecting epigenetic regulation and other essential cellular processes .
Research has shown that methionine restriction extends lifespan in various organisms by reducing methionine sulfoxide levels. This suggests that compounds like Acetyl-L-methionine sulfoxide could provide valuable insights into aging processes and potential interventions to promote longevity through modulating oxidative stress responses.
Applications and Uses
Acetyl-L-methionine sulfoxide demonstrates versatility across multiple application domains, from fundamental research to practical industrial applications.
Research Applications
In the research context, Acetyl-L-methionine sulfoxide serves multiple important functions:
Research Application | Description |
---|---|
Amino Acid Research | Used as a tool to investigate the role of amino acids in cellular processes and their impact on health and disease |
Oxidative Stress Models | Serves as a model compound for studying cellular responses to oxidative damage |
Protein Modification Studies | Utilized to examine the effects of oxidative modifications on protein structure and function |
Enzyme Kinetics | Applied in studies of methionine sulfoxide reductase enzyme activities and specificities |
The compound provides researchers with a stable, well-characterized model for investigating oxidation-reduction processes in biological systems. It enables detailed studies of how cells detect, respond to, and repair oxidative damage to proteins, contributing significantly to our understanding of cellular antioxidant defense mechanisms.
Industrial and Therapeutic Applications
Beyond basic research, Acetyl-L-methionine sulfoxide has found applications in various industrial and therapeutic contexts:
Application Domain | Potential Uses |
---|---|
Pharmaceutical Development | Exploration in drug formulations targeting oxidative stress and inflammation |
Dietary Supplements | Component in nutritional products aimed at supporting antioxidant defense systems |
Cosmetic Applications | Ingredient in skincare products for reducing oxidative damage and promoting skin health |
Animal Nutrition | Potential additive in animal feed formulations to support metabolic health |
In pharmaceutical development, the compound is being explored for its potential in addressing conditions characterized by excessive oxidative stress and inflammation. Its antioxidant properties make it a candidate for therapeutic applications aimed at mitigating oxidative damage in various tissues and systems.
The cosmetic industry has shown interest in Acetyl-L-methionine sulfoxide for its potential to protect skin from oxidative damage caused by environmental factors such as UV radiation and pollution. Research suggests it may help promote skin health by supporting cellular antioxidant defense mechanisms.
Research Findings and Mechanisms
Scientific investigation has revealed several significant aspects of Acetyl-L-methionine sulfoxide's mechanisms and biological activities.
Enzyme Interaction Studies
Research has elucidated the specific interactions between methionine sulfoxide compounds and the enzymatic systems responsible for their reduction. Methionine sulfoxide reductase A (MsrA) demonstrates specificity for the S-stereoisomer of methionine sulfoxide and can reduce N-acetyl-methionine-S-sulfoxide, while being unable to reduce R-stereoisomers. Conversely, methionine sulfoxide reductase B (MsrB) specifically reduces protein-based methionine-R-sulfoxide but shows very low activity with free methionine-R-sulfoxide .
The enzymatic reduction of methionine sulfoxide represents an important cellular mechanism for repairing oxidatively damaged proteins. Studies have shown that MsrA possesses approximately 1000-fold higher catalytic efficiency for the reduction of free methionine-S-sulfoxide compared to MsrB's efficiency for reducing free methionine-R-sulfoxide. This differential activity has significant implications for the cellular processing of oxidized methionine residues and related compounds like Acetyl-L-methionine sulfoxide .
Cellular and Physiological Effects
Research has revealed that the cellular handling of methionine sulfoxide compounds varies significantly between different stereoisomers. Studies with human SK-Hep1 cells demonstrated that these cells failed to grow in media supplemented with free methionine-R-sulfoxide lacking methionine, while they grew successfully on corresponding methionine-S-sulfoxide supplemented media. This differential growth response reflects the cells' ability to efficiently reduce methionine-S-sulfoxide via MsrA while being unable to effectively process methionine-R-sulfoxide .
Oxidative Stress and Metabolic Regulation
Research findings indicate important relationships between oxidative stress, methionine sulfoxide formation, and metabolic regulation. Cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway, plays a significant regulatory role that is affected by S-adenosylmethionine (SAM) levels. Under conditions of methionine restriction, decreased SAM levels can destabilize CBS, inhibiting the transsulfuration pathway and preserving methionine for methylation processes at the expense of glutathione synthesis .
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